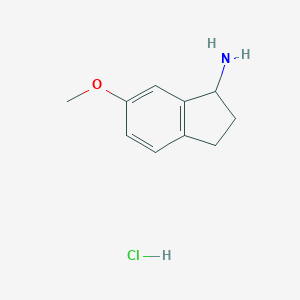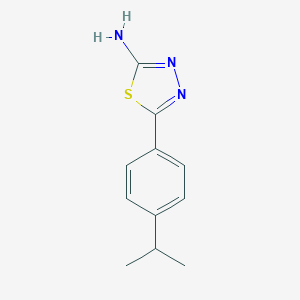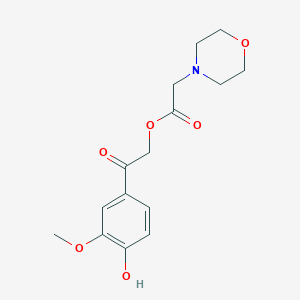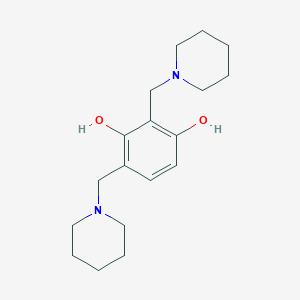
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)-, also known as BPP, is a compound that has gained increasing attention in scientific research in recent years. BPP is a derivative of the natural compound piperine, which is found in black pepper. BPP has been found to have potential applications in various fields, including medicine, agriculture, and environmental science.
Scientific Research Applications
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has been studied for its potential applications in various scientific fields. In medicine, 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has also been studied for its potential use as an anticancer agent, with promising results in preclinical studies.
In agriculture, 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has been found to have insecticidal properties, making it a potential candidate for the development of natural insecticides. 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has also been studied for its potential use as a plant growth regulator, with promising results in promoting plant growth and development.
Mechanism Of Action
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has been found to exert its biological effects through various mechanisms. In medicine, 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to modulate the activity of various enzymes involved in pain and inflammation. In cancer, 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has been found to induce apoptosis, or programmed cell death, in cancer cells through various pathways.
Biochemical And Physiological Effects
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has been found to have various biochemical and physiological effects in vivo. In animal studies, 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has been found to reduce pain and inflammation, improve cognitive function, and inhibit tumor growth. 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has also been found to have antioxidant properties, protecting cells from oxidative damage.
Advantages And Limitations For Lab Experiments
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- also has a well-defined chemical structure, making it easy to characterize and study. However, 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)-. In medicine, further studies are needed to elucidate the mechanisms of action of 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- and to explore its potential use in the treatment of various diseases. In agriculture, further studies are needed to explore the potential use of 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- as a natural insecticide and plant growth regulator. Additionally, further studies are needed to explore the potential environmental effects of 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- and its degradation products.
Synthesis Methods
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- can be synthesized through a multi-step process involving the reaction of piperine with various reagents. One common method involves the reaction of piperine with formaldehyde and hydrogen peroxide to yield 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)-.
properties
CAS RN |
108118-36-1 |
|---|---|
Product Name |
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- |
Molecular Formula |
C18H28N2O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2,4-bis(piperidin-1-ylmethyl)benzene-1,3-diol |
InChI |
InChI=1S/C18H28N2O2/c21-17-8-7-15(13-19-9-3-1-4-10-19)18(22)16(17)14-20-11-5-2-6-12-20/h7-8,21-22H,1-6,9-14H2 |
InChI Key |
UMADSTMWTASFPL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=C(C(=C(C=C2)O)CN3CCCCC3)O |
Canonical SMILES |
C1CCN(CC1)CC2=C(C(=C(C=C2)O)CN3CCCCC3)O |
Other CAS RN |
108118-36-1 |
synonyms |
2,4-Bis(1-piperidinylmethyl)-1,3-benzenediol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



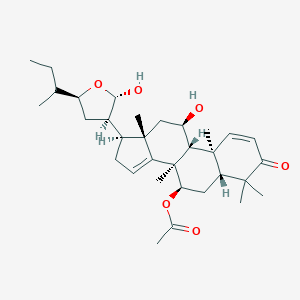

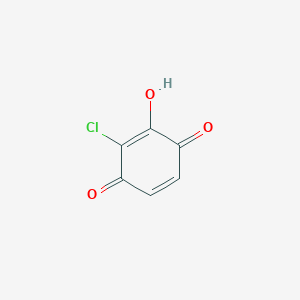

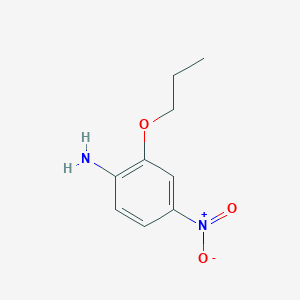
![N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)

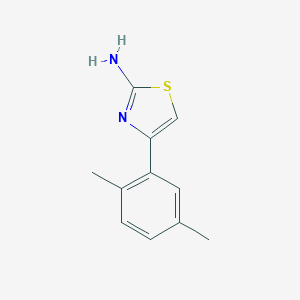
![4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate](/img/structure/B33850.png)
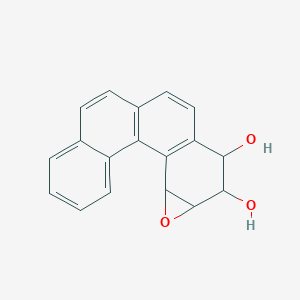
![7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide](/img/structure/B33853.png)
